molecular formula C16H9N3O2S2 B15090511 (E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione

(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione

Cat. No.: B15090511
M. Wt: 339.4 g/mol
InChI Key: NMNRWTSGPSQRGI-QPEQYQDCSA-N
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Description

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a chemical compound with the molecular formula C16H9N3O2S2 and a molecular weight of 339.4 g/mol. This compound is notable for its unique structure, which includes a quinazoline core and a thiazolidine-2,4-dione moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups on the quinazoline or thiazolidine rings.

Scientific Research Applications

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it can interact with bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety and are known for their antidiabetic properties.

    Quinazoline derivatives: These compounds have a quinazoline core and exhibit various biological activities, including anticancer and anti-inflammatory properties.

    Thiophene derivatives: These compounds contain a thiophene ring and are known for their antimicrobial and anticancer activities.

Biological Activity

(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine-2,4-dione with appropriate quinazoline derivatives. The method often employs a Knoevenagel condensation reaction, which is a common approach in synthesizing compounds with significant biological activity.

Antioxidant Activity

Research indicates that quinazoline derivatives, including those containing thiazolidine moieties, exhibit considerable antioxidant properties. The antioxidant potential is primarily attributed to their ability to scavenge reactive oxygen species (ROS). A study demonstrated that hybrid molecules bearing both quinazoline and phenolic scaffolds showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that various thiazolidine derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from thiazolidine-2,4-dione showed zones of inhibition ranging from 20 mm to over 30 mm against various bacterial strains .

CompoundZone of Inhibition (mm)Activity Type
5d25Antibacterial
5l30Antibacterial
5o22Antibacterial

Anti-tubercular Activity

Recent studies have highlighted the anti-tubercular potential of thiazolidine derivatives. Compounds synthesized through the modification of thiazolidine frameworks showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound’s antioxidant activity is likely due to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative stress-related damage.
  • Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of thiazolidine derivatives in a preclinical model for their anti-inflammatory and anti-fibrotic effects in lung diseases such as chronic obstructive pulmonary disease (COPD). The results indicated that certain derivatives significantly reduced inflammation markers and improved lung function metrics in treated models .

Properties

Molecular Formula

C16H9N3O2S2

Molecular Weight

339.4 g/mol

IUPAC Name

(5Z)-5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21)/b13-7-

InChI Key

NMNRWTSGPSQRGI-QPEQYQDCSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)/C=C\4/C(=O)NC(=O)S4

Canonical SMILES

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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